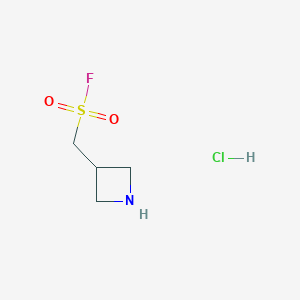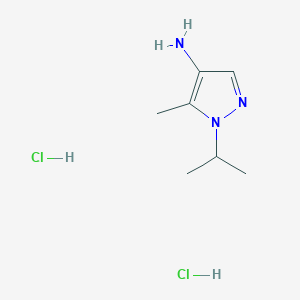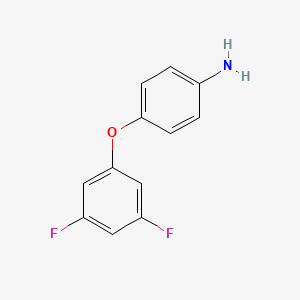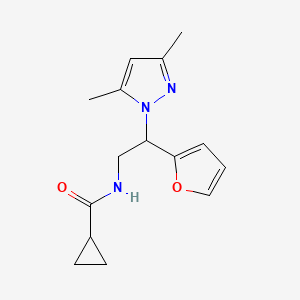![molecular formula C19H27N3O4S B2750952 N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide CAS No. 2415503-48-7](/img/structure/B2750952.png)
N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide, also known as MTMO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTMO belongs to the class of oxamide derivatives and has been shown to exhibit promising biological activity against various diseases.
科学研究应用
N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory, antifungal, and antiviral properties. Moreover, this compound has been shown to exhibit neuroprotective activity and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
The exact mechanism of action of N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide is not fully understood. However, studies have suggested that this compound exerts its biological activity by inhibiting specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of the NF-κB signaling pathway, which plays a critical role in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models. Moreover, this compound has been shown to enhance cognitive function and improve memory in animal models.
实验室实验的优点和局限性
N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent biological activity against various diseases. This compound is also stable and can be stored for extended periods without degradation. However, there are some limitations to the use of this compound in lab experiments. This compound has low solubility in water, which can make it difficult to administer in vivo. Moreover, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to elucidate its biological activity.
未来方向
There are several future directions for research on N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide. One potential direction is to investigate the use of this compound in combination with other drugs for the treatment of cancer. Studies have shown that HDAC inhibitors can enhance the activity of other chemotherapeutic agents. Another potential direction is to investigate the use of this compound in the treatment of neurodegenerative diseases. This compound has been shown to exhibit neuroprotective activity and has potential applications in the treatment of Alzheimer's and Parkinson's disease. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential targets for its biological activity.
合成方法
N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide can be synthesized using a simple and efficient method. The synthesis of this compound involves the reaction of 2-methoxybenzoyl chloride with 4-thiomorpholin-4-yloxan-4-ylmethylamine in the presence of a base. The resulting product is then treated with oxalic acid to obtain this compound as a white solid.
属性
IUPAC Name |
N'-(2-methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-25-16-5-3-2-4-15(16)21-18(24)17(23)20-14-19(6-10-26-11-7-19)22-8-12-27-13-9-22/h2-5H,6-14H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMGCQDJWFILRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2(CCOCC2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B2750874.png)
![[3-Amino-4-(benzenesulfonyl)-5-(3-chloro-4-methylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2750875.png)
![4-(tert-butyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2750876.png)
![N-(2-Fluorophenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxamide](/img/structure/B2750878.png)


![1-methyl-2-oxo-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2750885.png)


![2-[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2750890.png)
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2750891.png)
